Product packaging for 2-(Methoxycarbonyl)pyridine 1-oxide(Cat. No.:CAS No. 38195-81-2)

2-(Methoxycarbonyl)pyridine 1-oxide

Cat. No.: B3263937
CAS No.: 38195-81-2
M. Wt: 153.14 g/mol
InChI Key: XGHWESXDIVXZKH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. nih.govresearchgate.net The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, rendering it more susceptible to both electrophilic and nucleophilic substitution reactions compared to the parent pyridine. semanticscholar.orgresearchgate.net This enhanced reactivity makes pyridine N-oxides versatile intermediates for the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. semanticscholar.orgresearchgate.netgoogle.com

The N-oxide group acts as an internal activating group, directing incoming reagents to specific positions on the pyridine ring, primarily the 2- and 4-positions. wikipedia.orgscripps.edu Furthermore, the N-oxide moiety can be readily removed through deoxygenation, providing a powerful tool for the regioselective functionalization of the pyridine core. semanticscholar.orgorganic-chemistry.org This unique reactivity profile has established pyridine N-oxides as indispensable building blocks in the construction of complex heterocyclic systems. nih.govsemanticscholar.org

Overview of Ester-Substituted Pyridine N-Oxide Architectures

Among the various substituted pyridine N-oxides, those bearing an ester group represent a particularly important subclass. The presence of an ester functionality, an electron-withdrawing group, further influences the reactivity of the pyridine N-oxide ring system. These architectures are valuable precursors for a range of transformations. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions or be converted to other functional groups.

Ester-substituted pyridine N-oxides have been employed as key intermediates in the synthesis of biologically active molecules. acs.org The interplay between the N-oxide and the ester substituent allows for intricate molecular designs and the introduction of diverse functionalities.

Historical Context of N-Oxidation Methodologies Relevant to 2-(Methoxycarbonyl)pyridine 1-oxide

The N-oxidation of pyridines has been a fundamental transformation in heterocyclic chemistry since its early explorations. The first synthesis of pyridine N-oxide was reported by Meisenheimer in 1926, utilizing peroxybenzoic acid as the oxidant. wikipedia.orgorgsyn.org Over the decades, a variety of oxidizing agents have been developed for this purpose.

Historically, peroxy acids such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) have been widely used for the N-oxidation of pyridines. orgsyn.orgnih.govarkat-usa.org These reagents are effective for a broad range of pyridine substrates. However, for pyridines bearing electron-withdrawing substituents, such as the methoxycarbonyl group in methyl picolinate, the N-oxidation can be more challenging due to the decreased nucleophilicity of the pyridine nitrogen.

To address this, more potent oxidizing systems have been developed. The use of hydrogen peroxide in the presence of a carboxylic acid, such as acetic acid, has been a common method. orgsyn.orgrsc.org More recently, catalytic systems involving transition metals like rhenium have been shown to be highly efficient for the N-oxidation of electron-deficient pyridines. arkat-usa.org For instance, methyltrioxorhenium (MTO) in combination with hydrogen peroxide provides a powerful method for the synthesis of N-oxides from pyridines with electron-withdrawing groups. arkat-usa.org The development of these robust oxidation methods has been crucial for accessing key intermediates like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B3263937 2-(Methoxycarbonyl)pyridine 1-oxide CAS No. 38195-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-oxidopyridin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(9)6-4-2-3-5-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWESXDIVXZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=[N+]1[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 2 Methoxycarbonyl Pyridine 1 Oxide Analogues

Nucleophilic Reactivity at the Pyridine (B92270) Ring and N-Oxide Moiety

The presence of the N-oxide moiety in 2-(methoxycarbonyl)pyridine 1-oxide analogues makes the pyridine ring electron-deficient, thereby facilitating nucleophilic additions. The regioselectivity of these reactions is a key aspect, with a strong preference for attack at the C2 and C4 positions. The methoxycarbonyl group at the C2 position further influences the electronic distribution and steric accessibility, often directing nucleophilic attack to other positions or requiring specific reaction conditions to achieve C2-functionalization.

Regioselective C2-Functionalization via Nucleophilic Addition

Achieving regioselective functionalization at the C2 position of pyridine N-oxides is a significant goal in synthetic chemistry, providing a direct route to a variety of substituted pyridines. semanticscholar.org The activation of the N-O bond by various reagents is a common strategy to facilitate nucleophilic attack at the C2 position.

The introduction of an amino group at the C2 position of pyridine N-oxides is a valuable transformation for the synthesis of biologically active compounds. semanticscholar.orgnih.gov One-pot amination procedures have been developed that offer a mild alternative to traditional nucleophilic aromatic substitution (SNAr) chemistry. semanticscholar.orgresearchgate.net These methods often involve the activation of the pyridine N-oxide with reagents like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine, such as tert-butylamine. researchgate.net The reaction proceeds with high yields and excellent regioselectivity for the C2 position. researchgate.net Another effective activating agent is bromotris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP), which facilitates the regioselective addition of various amine nucleophiles. semanticscholar.org

A study by Londregan et al. demonstrated a general and facile one-pot amination of pyridine N-oxides using Ts₂O and tert-butylamine, followed by in situ deprotection with trifluoroacetic acid (TFA). semanticscholar.orgresearchgate.net This method proved effective for a range of substituted pyridine N-oxides, including those with electron-withdrawing groups. nih.gov

ReagentAmineProductYieldReference
Ts₂Ot-BuNH₂2-Amino-pyridine derivativeHigh researchgate.net
PyBroPAliphatic amines, heterocycles2-Amino-pyridine derivativeModerate to good semanticscholar.org
Imidoyl chlorides-2-Aminopyridine (B139424) amidesModerate to excellent semanticscholar.org

This table summarizes amination reactions of pyridine N-oxides, highlighting different activating reagents and amine sources.

The direct C-H alkylation and arylation of pyridine N-oxides at the C2 position provide efficient pathways to substituted pyridines. semanticscholar.orgresearchgate.net Palladium-catalyzed cross-coupling reactions are widely employed for C2-arylation. semanticscholar.orgnih.govberkeley.edu For instance, the reaction of pyridine N-oxides with aryl bromides in the presence of a palladium catalyst and a suitable ligand affords 2-arylpyridine N-oxides, which can be subsequently deoxygenated to the corresponding 2-arylpyridines. semanticscholar.org Mechanistic studies suggest that these reactions can proceed through a cooperative catalytic system involving two distinct palladium centers. nih.govberkeley.edu

Transition-metal-free alkylation methods have also been developed. semanticscholar.org These reactions often involve the activation of the pyridine N-oxide to facilitate the addition of an alkyl nucleophile.

Reaction TypeCatalyst/ReagentNucleophileProductReference
ArylationPd(OAc)₂ / P(tBu)₃Aryl bromide2-Arylpyridine N-oxide semanticscholar.orgresearchgate.net
ArylationPd(OAc)₂ / PtBu₃Aryl bromide2-Arylpyridine nih.govberkeley.edu
AlkenylationTransition Metal CatalystAlkene2-Alkenylpyridine N-oxide semanticscholar.org

This table outlines key alkylation and arylation reactions of pyridine N-oxides, showcasing both catalyzed and catalyst-free approaches.

The introduction of a hydroxymethyl group at the C2 position of pyridine N-oxides is a synthetically useful transformation. acs.org A one-step photoredox method has been developed for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides under mild conditions. acs.org This reaction is believed to proceed via the formation of key radical intermediates. acs.org While this method has been successful for various pyridine N-oxides, those bearing electron-withdrawing groups, such as in this compound, have shown lower yields. acs.org

Reaction TypeCatalyst/ReagentProductYield (with electron-withdrawing groups)Reference
HydroxymethylationPhotoredox catalyst2-Hydroxymethylated pyridineLow acs.org

This table details the hydroxymethylation of pyridine N-oxides, a valuable transformation for introducing a versatile functional group.

Grignard reagents are powerful carbon-centered nucleophiles that readily add to the activated pyridine ring of N-oxides. researchgate.netabertay.ac.ukresearchgate.netrsc.org The reaction of pyridine N-oxides with Grignard reagents can lead to the formation of 2-substituted pyridine N-oxides or, under different conditions, ring-opened products like dienal oximes. abertay.ac.ukresearchgate.netrsc.org The outcome of the reaction is often dependent on the reaction temperature and the subsequent workup procedure. abertay.ac.uk For example, carrying out the reaction at low temperatures followed by protonation can yield 2,5-dihydropyridine (B1254413) N-oxides, which can then be converted to 2-substituted pyridine N-oxides. abertay.ac.uk

NucleophileReaction ConditionsProduct(s)Reference
Grignard ReagentLow temperature, then protonation2,5-Dihydropyridine N-oxide -> 2-Substituted pyridine N-oxide abertay.ac.uk
Grignard ReagentMild conditionsStereodefined dienal oximes researchgate.net

This table illustrates the versatility of Grignard reagents in reacting with pyridine N-oxides to form various products.

Pyridine N-oxides can react with a variety of heteroatom nucleophiles, leading to the introduction of oxygen, sulfur, or nitrogen-containing functional groups at the C2 position. semanticscholar.org The activation of the N-O bond is typically required to facilitate these transformations. researchgate.net For instance, the reaction with amines has been discussed in the amination section. The addition of oxygen nucleophiles can lead to the formation of 2-hydroxypyridines (or their tautomeric pyridone forms), and sulfur nucleophiles can introduce thioether or related functionalities. These reactions significantly expand the synthetic utility of pyridine N-oxides. researchgate.netarkat-usa.org

Activation Strategies for Enhanced Nucleophilic Reactivity

To further enhance the reactivity of pyridine N-oxides towards nucleophiles, various activation strategies have been developed. These methods typically involve the initial reaction of the N-oxide oxygen with an electrophile, which transforms the oxygen into a good leaving group and facilitates subsequent nucleophilic attack on the pyridine ring. scripps.edu

The activation of pyridine N-oxides using phosphonium (B103445) coupling reagents represents a significant strategy for promoting nucleophilic substitution reactions. This approach has been successfully employed in the synthesis of 2-aminopyridines through a Reissert-Henze-type reaction, where the pyridine N-oxide is activated by a phosphonium salt, enabling subsequent reaction with amines. nih.gov More broadly, the formation of N-phosphonium pyridinium (B92312) intermediates has been shown to facilitate SNAr reactions on halopyridines, often allowing the C-P bond formation to occur at ambient temperatures without the need for Lewis acid additives. nih.gov This highlights the potential of phosphonium salt-mediated activation for a range of nucleophilic substitutions on the pyridine ring.

Acid catalysis is a common and effective method for activating pyridine N-oxides towards nucleophilic attack. Protonation of the N-oxide oxygen increases the electrophilicity of the pyridine ring, making it more susceptible to reaction with nucleophiles. scripps.edu For instance, in the synthesis of 2-aminopyridines from pyridine N-oxides and isocyanides, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is used as an activator. nih.gov Similarly, in the visible light-induced deoxygenation/hydroxymethylation of pyridine N-oxides, trifluoromethanesulfonic acid (TfOH) was found to be an effective acid catalyst, while weaker acids like acetic acid did not promote the reaction. acs.org

Deoxygenation Reactions of Pyridine N-Oxides

The deoxygenation of pyridine N-oxides to their corresponding pyridines is a fundamental transformation in organic synthesis. acs.org This process can be achieved through various methods, including metal-catalyzed protocols, metal-free conditions, and photoinduced pathways.

A variety of metal-based catalytic systems have been developed for the deoxygenation of pyridine N-oxides. acs.org Palladium catalysts, such as Pd(OAc)₂ with ligands like dppf or P(tBu)₃, have been shown to be effective. For example, a palladium-catalyzed method using triethylamine (B128534) as the reducing agent under microwave irradiation provides a chemoselective deoxygenation of pyridine N-oxide derivatives. organic-chemistry.org Mechanistic studies on the direct arylation of pyridine N-oxide catalyzed by Pd(OAc)₂ and P(tBu)₃ suggest a cooperative catalysis between two distinct palladium centers. berkeley.edunih.gov Other metals like indium, in combination with pivaloyl chloride, and environmentally friendly Lewis acids such as Zn(OTf)₂ and Cu(OTf)₂, have also been utilized for the deoxygenation of aza-aromatic N-oxides. organic-chemistry.org Rhenium complexes, specifically [Re(4,4'-tBu-bpy)(CO)₃Cl], have been shown to photocatalytically deoxygenate pyridine N-oxides under ambient conditions. researchgate.net

Table 1: Examples of Metal-Catalyzed Deoxygenation of Pyridine N-Oxides

Catalyst/Reagent Reductant Conditions Reference
[Pd(OAc)₂]/dppf Triethylamine Microwave organic-chemistry.org
Indium/Pivaloyl Chloride - Room Temperature organic-chemistry.org
Zn(OTf)₂ or Cu(OTf)₂ - Mild organic-chemistry.org
[Re(4,4'-tBu-bpy)(CO)₃Cl] - Visible Light researchgate.net
Pd(OAc)₂/P(tBu)₃ - - berkeley.edunih.gov

Growing interest in sustainable chemistry has led to the development of metal-free deoxygenation methods for pyridine N-oxides. These approaches often utilize organocatalysts or simple organic reagents. One such method employs a combination of light and P(III)/P(V) redox cycling for the efficient deoxygenation of aromatic amine N-oxides. nih.gov For aliphatic amine N-oxides, phenylsilane (B129415) alone has been found to be an effective deoxygenating agent. nih.gov Hantzsch esters can also serve as stoichiometric reductants in visible light-mediated deoxygenation reactions, sometimes in the presence of an organophotocatalyst like Na₂-eosin Y. organic-chemistry.orgrsc.org Additionally, an electrochemical method in aqueous solution provides an alternative metal-free approach. organic-chemistry.org Trivalent phosphorus compounds are also known to deoxygenate pyridine N-oxides. acs.org

Table 2: Selected Metal-Free Deoxygenation Methods for Pyridine N-Oxides

Reagent/Catalyst Conditions Reference
Light/P(III)/P(V) Redox Cycling - nih.gov
Phenylsilane - nih.gov
Hantzsch Ester/Na₂-eosin Y Visible Light rsc.org
Electrochemical Aqueous Solution organic-chemistry.org
Trivalent Phosphorus Compounds - acs.org

Photoinduced reactions offer a mild and often selective means of deoxygenating pyridine N-oxides. Visible light-mediated photoredox catalysis has emerged as a powerful tool. nih.gov For instance, a one-step photoredox method allows for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides, where deoxygenation is a key step. acs.orgnih.gov The mechanism is proposed to involve the excitation of a photocatalyst, which then initiates an electron transfer process. acs.org In some cases, the deoxygenation is hypothesized to proceed through the crossover of a π,π* excited state to a dissociative π,σ* state. rsc.org The choice of photocatalyst can even allow for chemoselective deoxygenation of one N-oxide in the presence of another. organic-chemistry.org A divacant lacunary silicotungstate has also been reported as a visible-light-responsive photoredox catalyst for the selective deoxygenation of pyridine N-oxides using ethanol (B145695) as the reducing agent. researchgate.net

Rearrangement Reactions

Pyridine N-oxides, including this compound analogues, are susceptible to various rearrangement reactions, which are valuable transformations in organic synthesis. These rearrangements often proceed through characteristic mechanistic pathways, leading to structurally diverse products.

Polonovski-Type Rearrangements

The Polonovski reaction, first reported in 1927 by Max and Michel Polonovski, traditionally involves the treatment of a tertiary amine N-oxide with an acylating agent like acetic anhydride to yield an N-acetyl derivative of the corresponding secondary amine and an aldehyde. libretexts.orglibretexts.org The core of this reaction is the formation of an iminium ion intermediate. libretexts.org

A closely related and synthetically significant transformation for 2-alkylpyridine N-oxides is the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of an α-picoline-N-oxide to a hydroxymethylpyridine derivative upon treatment with an acylating agent. wikipedia.org The mechanism is initiated by the acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group to form an intermediate that undergoes a openstax.orgopenstax.org-sigmatropic rearrangement. wikipedia.org Subsequent hydrolysis yields the final product. wikipedia.org While the classic Polonovski reaction leads to N-demethylation, the Boekelheide rearrangement results in the functionalization of the alkyl side chain.

The choice of the acylating agent can significantly influence the reaction conditions. While acetic anhydride often requires elevated temperatures (reflux at ~140 °C), the more reactive trifluoroacetic anhydride (TFAA) can facilitate the reaction at room temperature. wikipedia.org Computational studies on the Boekelheide rearrangement of 2-picoline N-oxide with acetic anhydride suggest a concerted openstax.orgopenstax.org sigmatropic pathway with a reasonable activation barrier of approximately 21 kcal/mol. openstax.org The possibility of a competing ion-pair mechanism has also been considered, especially with catalysts that can stabilize ionic intermediates. openstax.org

A notable advancement in this area is the development of a stereoselective Boekelheide rearrangement. The use of a chiral acylating agent, such as (R)-Mosher's acyl chloride, with 2-alkyl-pyridine N-oxide derivatives has been shown to produce enantiomerically enriched 1-(2-pyridinyl)alkyl alcohols after hydrolysis. researchgate.net This diastereoselective process has been studied at low temperatures in various solvents, demonstrating the potential for asymmetric synthesis. researchgate.net

Table 1: Examples of Polonovski-Type and Boekelheide Rearrangements

SubstrateReagentProductReference
Generic Tertiary Amine N-OxideAcetic Anhydride or Acetyl ChlorideN-acetyl secondary amine and aldehyde libretexts.org
α-Picoline-N-oxideAcetic Anhydride2-Pyridinemethanol acetate wikipedia.org
α-Picoline-N-oxideTrifluoroacetic Anhydride (TFAA)2-Hydroxymethylpyridine wikipedia.org
2-Alkyl-pyridine N-oxide(R)-Mosher's acyl chloride, then hydrolysisEnantiomerically enriched 1-(2-pyridinyl)alkyl alcohol researchgate.net

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. youtube.com Pyridine N-oxide derivatives, particularly those with unsaturated substituents at the 2-position, are known to undergo various sigmatropic rearrangements. chemicalbook.com These reactions are governed by the principles of orbital symmetry. openstax.org

For instance, the thermal rearrangement of 2-pentadienyloxypyridine N-oxides leads to two main products through distinct sigmatropic pathways. chemicalbook.com A wikipedia.orgperlego.com sigmatropic rearrangement yields N-pentadienyloxy-2-pyridones, while a nih.govnih.gov sigmatropic rearrangement, proceeding through a ten-membered cyclic transition state, affords N-hydroxy-5-pentadienyl-2-pyridones. chemicalbook.com These transformations are reported to be regiospecific and are believed to occur in a concerted manner. chemicalbook.com

The Claisen rearrangement, a well-known openstax.orgopenstax.org-sigmatropic rearrangement, is also observed in this class of compounds. libretexts.org For example, heating an allyl aryl ether results in its rearrangement to an o-allylphenol. libretexts.org This reaction proceeds through a six-membered cyclic transition state. libretexts.org In the context of pyridine N-oxides, an analogous rearrangement can be envisioned with 2-allyloxypyridine (B1265830) N-oxide derivatives.

Table 2: Examples of Sigmatropic Rearrangements

SubstrateReaction TypeProductReference
2-Pentadienyloxypyridine N-oxide wikipedia.orgperlego.com Sigmatropic RearrangementN-Pentadienyloxy-2-pyridone chemicalbook.com
2-Pentadienyloxypyridine N-oxide nih.govnih.gov Sigmatropic RearrangementN-Hydroxy-5-pentadienyl-2-pyridone chemicalbook.com
Allyl aryl ether openstax.orgopenstax.org Claisen Rearrangemento-Allylphenol libretexts.org

Electrophilic Reactivity and Substitution Patterns

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic aromatic substitution (EAS) compared to pyridine itself. youtube.com The oxygen atom can donate electron density to the ring, particularly at the 2- and 4-positions, thereby activating these positions towards electrophilic attack. youtube.com The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. purdue.edu

For pyridine N-oxide, nitration with a mixture of fuming nitric acid and concentrated sulfuric acid typically yields 4-nitropyridine-N-oxide. researchgate.net The reaction is generally heated for several hours to achieve good conversion. researchgate.net Halogenation of pyridine N-oxides can also be achieved, providing access to valuable 2-halo-substituted pyridines. mdpi.com

The presence of a 2-(methoxycarbonyl) group, which is an electron-withdrawing group, is expected to deactivate the pyridine ring towards electrophilic substitution. However, the activating effect of the N-oxide at the 4-position can still allow for substitution to occur. In the case of 2-methyl-4-nitropyridine (B19543) N-oxide, the structure has been confirmed by X-ray crystallography, indicating that nitration of 2-methylpyridine (B31789) N-oxide can lead to substitution at the 4-position. This suggests that even with a substituent at the 2-position, electrophilic attack at the 4-position is a viable pathway. The regioselectivity will be a balance between the directing effects of the N-oxide and the existing substituent.

Table 3: Examples of Electrophilic Substitution Reactions

SubstrateReagentProductReference
Pyridine N-oxideFuming HNO₃, H₂SO₄4-Nitropyridine-N-oxide researchgate.net
Unsymmetrical Pyridine N-oxideHalogenating agent2-Halo-substituted pyridine mdpi.com
2-Methylpyridine N-oxideNitrating agent2-Methyl-4-nitropyridine N-oxide

Radical Chemistry of Pyridine N-Oxides

The radical chemistry of pyridine N-oxides has emerged as a powerful tool in modern organic synthesis, enabling a variety of transformations through the generation of reactive radical intermediates.

Photoinduced N-O Bond Fragmentation and Radical Generation

Visible light-mediated photoredox catalysis has provided a mild and efficient way to generate radicals from pyridine N-oxide derivatives. nih.gov Upon photoexcitation, pyridine N-oxides can undergo single-electron transfer to generate N-oxy radicals. nih.gov These electrophilic radical species can then participate in a variety of reactions.

One significant application is the generation of alkyl radicals from alkylboronic acids. Photoexcited 4-nitropyridine (B72724) N-oxide has been shown to catalyze the nucleo-homolytic substitution of boronic acids, leading to the formation of alkyl radicals that can be used in alkylation, amination, and cyanation reactions. The nitro group in the 4-position of the pyridine N-oxide enhances its ability to undergo photoexcitation and facilitates the radical generation process.

Furthermore, photoactive esters derived from quinoline (B57606) N-oxide have been developed to generate carbon-centered radicals from carboxylic acids upon visible light irradiation. nih.gov This approach circumvents the limitations of methods that are susceptible to competitive trapping of the generated radical by the pyridine-based auxiliary. nih.gov

Table 4: Examples of Photoinduced Radical Generation and Subsequent Reactions

Pyridine N-Oxide DerivativeReaction PartnerKey IntermediateProduct TypeReference
4-Nitropyridine N-oxideAlkylboronic acidAlkyl radicalAlkylated, aminated, or cyanated products
Acyl-PQCNO (a quinoline N-oxide derivative)Heteroaromatic substrateAcyl radicalMinisci alkylation product nih.gov

Catalytic Radical Additions

The N-oxy radicals generated from pyridine N-oxides can undergo addition to unsaturated systems, initiating a cascade of reactions. These processes can be catalyzed by transition metals or by photoredox catalysts.

For instance, the C2-sulfonylation of quinoline N-oxides has been achieved using sodium sulfinate in the presence of a copper(II) bromide catalyst and potassium persulfate as a radical initiator. youtube.com This reaction proceeds via a Minisci-like pathway where the sulfinate radical adds to the C2 position of the N-oxide. youtube.com

Photoredox catalysis has enabled the carbohydroxylation and aminohydroxylation of α-olefins using pyridine N-oxides. researchgate.net The process involves the generation of a pyridine N-oxy radical, which adds to the olefin. The resulting carbon-centered radical can then be trapped by various nucleophiles. researchgate.net This methodology provides a route to primary alcohols and β-amino alcohols from unactivated alkenes. researchgate.net

Table 5: Examples of Catalytic Radical Additions to Pyridine N-Oxide Analogues

SubstrateRadical SourceCatalyst/InitiatorProduct TypeReference
Quinoline N-oxideSodium sulfinateCuBr₂, K₂S₂O₈C2-Sulfonylated quinoline youtube.com
α-OlefinPyridine N-oxidePhotoredox catalystPrimary alcohol or β-amino alcohol researchgate.net

Perfluoroalkylation via Radical Pathways

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl group, into heterocyclic scaffolds is of significant interest in medicinal chemistry due to the often-beneficial effects on properties such as metabolic stability and lipophilicity. Pyridine N-oxides have emerged as effective precursors for direct perfluoroalkylation reactions under radical conditions.

One notable method involves the use of pyridine N-oxide derivatives in conjunction with trifluoroacetic anhydride to facilitate a high-yielding and scalable trifluoromethylation of (hetero)arenes. nih.gov Mechanistic studies have pointed to the formation of electron donor-acceptor complexes in solution and a significant dependence on photon flux, highlighting the photochemical nature of this transformation. nih.gov The utility of this approach has been demonstrated on a kilogram scale, underscoring its potential for industrial applications. nih.gov

Another approach to C-H functionalization involves the use of pyridine N-oxyl radicals to promote fluorination. rsc.orgrsc.org Inspired by the action of cytochrome P450 enzymes, this method utilizes a single-electron transfer (SET) process. rsc.org The reaction can be performed in water at room temperature and is compatible with a broad range of substrates, including complex bioactive molecules. rsc.org Mechanistic investigations have confirmed that these reactions proceed through radical intermediates. rsc.org

The general procedure for the preparation of the requisite pyridine N-oxides often involves oxidation of the parent pyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). rsc.org

Table 1: Examples of Reagents Used in Radical Perfluoroalkylation and Fluorination

Reagent/SystemTransformationKey Features
Pyridine N-oxide derivatives / Trifluoroacetic anhydrideTrifluoromethylationHigh-yielding, scalable, photochemical
Pyridine N-oxyl radicals / SelectfluorC-H FluorinationMild conditions, aqueous medium, SET mechanism

Skeletal Editing and Rearrangements Involving Nitrogen-to-Carbon Atom Swaps

Skeletal editing of aromatic rings represents a powerful strategy for the structural diversification of molecules, allowing for the conversion of one core scaffold into another. chinesechemsoc.orgchinesechemsoc.orgnih.govnih.govmyscience.deuni-muenster.de In the context of pyridine N-oxides, this has been demonstrated through nitrogen-to-carbon atom swap reactions, which effectively transform the pyridine ring into a benzene (B151609) derivative. chinesechemsoc.orgchinesechemsoc.orgchemrxiv.orgchemrxiv.orgthieme-connect.com

A recently developed method achieves this N-to-C atom swap in pyridine and quinoline N-oxides using a sulfoxide-derived anion as the carbon source. chinesechemsoc.orgchinesechemsoc.orgchemrxiv.orgchemrxiv.orgthieme-connect.com This transformation is proposed to proceed through a one-step process involving nucleophilic addition, dearomatization, and subsequent aromatization, with the N-O motif being eliminated as a nitrite (B80452) ion. chinesechemsoc.orgchinesechemsoc.org This approach demonstrates good functional group tolerance and allows for the installation of unsubstituted, substituted, or even isotopically labeled carbon atoms. chemrxiv.orgchemrxiv.orgthieme-connect.com The reaction is typically carried out under basic conditions at elevated temperatures. chinesechemsoc.orgchinesechemsoc.org

This type of skeletal editing provides a direct route from azaarenes to carbocycles, a transformation that can be highly valuable in medicinal chemistry for exploring structure-activity relationships. chemrxiv.orgthieme-connect.com For instance, a pyridine N-oxide derivative of the diabetes drug canagliflozin (B192856) was successfully converted to its corresponding carbocyclic analogue using this methodology. chemrxiv.org

Another class of rearrangements involves the reaction of substituted pyridine N-oxides with acetic anhydride. For example, 2-(carbomethoxy)pyridine N-oxide undergoes a rearrangement to yield the corresponding 2- or 6-pyridone derivative. acs.org This reaction is believed to proceed through an initial acylation of the N-oxide oxygen, making the 2-position of the pyridine ring more electrophilic and susceptible to nucleophilic attack. stackexchange.com

Table 2: Skeletal Editing of Pyridine N-Oxides

ReactantsProduct TypeKey Transformation
Pyridine N-oxide, Sulfoxide, BaseBenzene derivativeNitrogen-to-Carbon atom swap
2-(Carbomethoxy)pyridine N-oxide, Acetic AnhydridePyridone derivativeRearrangement

Cycloaddition Reactions and Dipolar Reactivity

Pyridine N-oxides and their derivatives are valuable precursors for generating 1,3-dipoles, which can then participate in cycloaddition reactions to form a variety of heterocyclic structures. researchgate.netarkat-usa.org

Pyridinium ylides, which can be generated from the corresponding pyridinium salts, are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.netresearchgate.net These reactions provide a powerful tool for the synthesis of indolizine (B1195054) derivatives and other fused heterocyclic systems. researchgate.netresearchgate.net

In a typical sequence, a pyridinium salt is treated with a base in the presence of an alkene or alkyne to generate the pyridinium ylide in situ, which then undergoes cycloaddition. researchgate.net The choice of base and solvent can influence the outcome, sometimes leading to a mixture of the cycloadduct and a Michael adduct. researchgate.net The resulting cycloadducts can often be converted to the corresponding aromatic indolizines through an oxidation step. researchgate.net

Recent advancements have also explored the photoinduced [3+2] cycloaddition of N-N pyridinium ylides. nih.gov This method, which proceeds via a triplet-state diradical intermediate, allows for the diastereoselective synthesis of pyridyl-substituted lactams. nih.gov

Furthermore, pyridinium 1,4-zwitterionic thiolates have been utilized in [3+2] cycloaddition reactions with trifluoroacetonitrile (B1584977) to synthesize 2-trifluoromethyl-substituted thiazoles. rsc.org N-aminopyridinium ylides have also been shown to act as both a 1,3-dipole and a nitrogen source in reactions with ynals to produce cyanated pyrazolo[1,5-a]pyridines. rsc.org

The Reissert-Henze reaction is a classic method for the functionalization of pyridine N-oxides, typically involving the introduction of a cyano group at the 2-position. wordpress.comnih.govresearchgate.net The reaction proceeds by activation of the pyridine N-oxide with an acyl halide, followed by nucleophilic attack of a cyanide ion. wikipedia.org

Variants of the Reissert-Henze reaction have been developed to introduce other functionalities. For instance, the reaction of N-benzoyloxypyridinium chloride (a Reissert-Henze salt) with silver acetylides allows for the selective ethynylation of the pyridine ring at the 2-position. researchgate.netnii.ac.jp This method is applicable to a range of substituted pyridines and has been extended to quinoline and isoquinoline (B145761) N-oxides. researchgate.net The resulting 2-ethynylpyridines are valuable intermediates for the synthesis of more complex bicyclic pyridine derivatives. nii.ac.jp

The Reissert-Henze reaction has also been adapted for the synthesis of 2-aminopyridines. In these variants, pyridine N-oxides are activated and then reacted with various nitrogen nucleophiles. nih.gov

Mechanistic Investigations into Pyridine N Oxide Transformations

Elucidation of Reaction Pathways

The reaction pathways of 2-(methoxycarbonyl)pyridine 1-oxide are diverse and highly dependent on the nature of the reacting partner. One of the most well-studied transformations is the 1,3-dipolar cycloaddition reaction. In this process, the N-oxide functionality acts as a 1,3-dipole, reacting with various dipolarophiles such as alkenes and alkynes to form isoxazoline (B3343090) or isoxazole (B147169) rings, respectively. These reactions are often highly regioselective, with the substituent at the 2-position influencing the orientation of the addition.

Another significant pathway involves the reaction with acetic anhydride (B1165640), a classic transformation for pyridine (B92270) N-oxides. For this compound, this reaction proceeds through an initial acylation of the N-oxide oxygen, followed by a rearrangement to yield predominantly 2-methoxycarbonyl-3-acetoxypyridine and 2-methoxycarbonyl-5-acetoxypyridine. The regioselectivity of this rearrangement is a subject of detailed mechanistic studies.

Furthermore, reactions with phosphorus-based reagents, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), provide a route to chlorinate the pyridine ring. The reaction of this compound with POCl₃ can lead to the formation of 2-chloro-6-methoxycarbonylpyridine and 4-chloro-2-methoxycarbonylpyridine. The mechanism is believed to involve the formation of a chlorophosphate intermediate followed by nucleophilic attack by chloride.

The palladium-catalyzed direct C-H arylation of pyridine N-oxides with aryl bromides has also been explored. In the case of 2-substituted pyridine N-oxides, including those with ester groups, this reaction can lead to arylation at the C6 position. The reaction pathway is thought to involve a concerted metalation-deprotonation mechanism.

Kinetic and Spectroscopic Studies

Kinetic studies on the transformations of pyridine N-oxides provide valuable insights into the reaction mechanisms. For instance, the reaction of pyridine N-oxide with acetic anhydride has been shown to follow second-order kinetics, being first order in both the N-oxide and the anhydride. While specific kinetic data for this compound is not extensively reported, analogous systems suggest that the electron-withdrawing nature of the methoxycarbonyl group would influence the rate of the initial acylation step.

Spectroscopic techniques such as NMR and IR are instrumental in monitoring the progress of these reactions and identifying transient species. For example, in the reaction with acetic anhydride, the disappearance of the characteristic N-O stretching frequency in the IR spectrum and the changes in the chemical shifts of the pyridine ring protons in the ¹H NMR spectrum can be used to follow the conversion of the starting material.

A study on the reaction of substituted pyridine N-oxides with the Vilsmeier reagent (formed from DMF and POCl₃) utilized kinetic measurements to probe the reaction mechanism. The reaction rates were found to be dependent on the electronic nature of the substituent on the pyridine ring.

Isotopic Labeling Experiments (e.g., KIE studies)

Isotopic labeling experiments are a powerful tool for elucidating reaction mechanisms. A notable example is the study of the palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with azoles. In this study, intermolecular and intramolecular kinetic isotope effect (KIE) experiments were conducted.

Furthermore, an intramolecular KIE experiment involving the reaction of 2,6-dideuterio-4-methoxypyridine N-oxide yielded a KIE value of 2.1. This result indicates that the C-H bond cleavage is involved in a post-rate-determining step or that the C-H bond cleavage is part of a multi-step process where a prior step is rate-limiting. These findings support a concerted metalation-deprotonation mechanism where the C-H bond cleavage is kinetically significant but not solely rate-determining.

Identification of Key Intermediates

The identification of key intermediates is crucial for a complete understanding of a reaction mechanism. In the reaction of pyridine N-oxides with acetic anhydride, the initially formed O-acetylated pyridinium (B92312) salt is a key intermediate. This intermediate can then undergo a-sigmatropic rearrangement, leading to the formation of an anhydrobase, which subsequently tautomerizes to the final acetoxy-substituted pyridine product.

In reactions with POCl₃, an adduct between the pyridine N-oxide and POCl₃ is proposed as the initial intermediate. This adduct then rearranges, with the migration of a chloride ion to the pyridine ring, to afford the chlorinated product.

For the palladium-catalyzed C-H functionalization reactions, palladacycle intermediates are often proposed. In the direct arylation of pyridine N-oxides, a six-membered palladacycle intermediate has been suggested, formed through a concerted metalation-deprotonation pathway. This intermediate then undergoes reductive elimination to yield the arylated product and regenerate the palladium catalyst.

Computational studies have also been employed to identify and characterize intermediates. For example, in the reaction of pyridine N-oxide with ketene, a zwitterionic intermediate has been proposed based on theoretical calculations.

Transition State Analysis

Transition state analysis, often performed using computational methods such as density functional theory (DFT), provides detailed information about the energy barriers and geometries of the transition states involved in a reaction. For the 1,3-dipolar cycloaddition of pyridine N-oxides, calculations can help to rationalize the observed regioselectivity by comparing the activation energies of the different possible transition states.

In the context of the reaction with acetic anhydride, the transition state for the-sigmatropic rearrangement has been a subject of theoretical investigation. The geometry of this transition state, resembling a "boat-like" or "chair-like" conformation, determines the stereochemical outcome of the reaction if chiral centers are involved.

For the palladium-catalyzed C-H activation, transition state analysis can help to distinguish between different proposed mechanisms, such as an oxidative addition-reductive elimination pathway versus a concerted metalation-deprotonation pathway. By calculating the energy barriers for the key steps in each pathway, the most likely mechanism can be identified. While specific transition state analyses for this compound are not widely published, the principles derived from studies on related pyridine N-oxide systems are applicable.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis of Pyridine (B92270) N-Oxides

The introduction of an N-oxide functional group significantly alters the electronic landscape of the pyridine ring. The N-O bond in pyridine N-oxides is semipolar, leading to a notable dipole moment, which is considerably higher than that of the parent pyridine. scripps.edu This modification makes the ring more susceptible to both electrophilic and nucleophilic attack. scripps.eduresearchgate.net

Computational analyses, such as those employing quantum chemical methods, reveal the distribution of electron density and the nature of molecular orbitals. mdpi.commdpi.com The presence of an electron-withdrawing methoxycarbonyl group at the 2-position further influences the electronic properties. This substituent, in conjunction with the N-oxide group, modulates the electron density across the aromatic system, affecting the bond lengths and angles within the pyridine ring. For instance, gas-phase electron diffraction studies on pyridine-N-oxide have determined key bond distances and angles, providing a baseline for understanding the structural effects of substituents. bohrium.com

Studies on substituted pyridine N-oxides have shown that electron-donating groups tend to cause structural changes opposite to those caused by electron-withdrawing groups. researchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and localization of these orbitals are key indicators of the molecule's reactivity and its ability to interact with other chemical species. mdpi.com

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are powerful tools for predicting the reactivity and regioselectivity of chemical reactions involving 2-(methoxycarbonyl)pyridine 1-oxide. scienceopen.com These calculations can determine various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. mdpi.com

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. mdpi.com

Fukui Functions: These functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, thus predicting regioselectivity. mdpi.com

For pyridine N-oxides, these calculations can explain the observed selectivity in functionalization reactions. For example, they can clarify why certain reagents preferentially attack the C2 or C4 positions of the pyridine ring. scripps.edu The presence of the methoxycarbonyl group at the C2 position will sterically and electronically influence the approach of reagents, and quantum chemical calculations can model these effects to predict the most likely products of a reaction.

Density Functional Theory (DFT) Applications for Mechanism Elucidation

DFT has been successfully applied to understand various reactions of pyridine N-oxides, including:

Oxidative Alkenylation: Studies on palladium-catalyzed C-H bond activation for the alkenylation of pyridine N-oxides have used DFT to propose plausible catalytic cycles. These calculations can rationalize the observed regioselectivity and the role of the catalyst. researchgate.net

Deoxygenation Reactions: The mechanisms of deoxygenation of pyridine N-oxides can be investigated to understand the role of catalysts and reagents. acs.org

Arylation Reactions: DFT can elucidate the mechanism of direct arylation reactions, explaining the selectivity for the 2-position. researchgate.net

By modeling the interaction between the substrate, reagents, and catalysts, DFT provides a detailed, step-by-step picture of the reaction, which is often difficult to obtain through experimental means alone. mdpi.comrsc.org

Molecular Dynamics Simulations (if applicable to reactivity)

While less common for single-molecule reactivity studies in solution, molecular dynamics (MD) simulations can provide valuable insights into the behavior of molecules in complex environments, such as at interfaces or in biological systems. mdpi.com For instance, MD simulations have been used to study the adsorption of pyridine derivatives on metal surfaces, which is relevant to fields like corrosion inhibition. mdpi.com

In the context of this compound's reactivity, MD simulations could be employed to:

Simulate Solvent Effects: Understand how the solvent cage influences the conformational dynamics and reactivity of the molecule.

Model Interactions with Catalysts: In heterogeneous catalysis, MD can simulate the approach and binding of the molecule to a catalyst surface. pku.edu.cn

Study Aggregate Formation: Investigate the potential for self-assembly or aggregation in solution, which could affect reaction kinetics.

ReaxFF, a reactive force field, allows for the simulation of chemical reactions within an MD framework, making it possible to model processes like oxidation at a larger scale than is feasible with quantum mechanics alone. pku.edu.cn

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are instrumental in predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. For this compound, theoretical calculations can provide valuable data to compare with experimental spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These predicted IR spectra can be compared with experimental data to confirm the presence of specific functional groups and to aid in the assignment of experimental bands. Studies on 2-substituted pyridine 1-oxides have correlated IR spectra with their structural features. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These theoretical values are often in good agreement with experimental results and are invaluable for assigning complex spectra and confirming molecular structures.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. This can help in understanding the electronic structure and identifying chromophores within the molecule.

Below is a table summarizing the types of spectroscopic data that can be predicted computationally and their utility in structural elucidation.

Spectroscopic TechniquePredicted ParametersUtility in Structural Elucidation
Infrared (IR)Vibrational Frequencies, IntensitiesFunctional group identification, confirmation of N-oxide bond
NMRChemical Shifts (¹H, ¹³C), Coupling ConstantsAtom connectivity, stereochemistry, confirmation of overall structure
UV-VisElectronic Transition Energies, Oscillator StrengthsIdentification of chromophores, understanding electronic structure
Mass SpectrometryMass-to-charge ratio of fragment ionsAiding in the interpretation of fragmentation patterns

These computational predictions, when used in conjunction with experimental data, provide a powerful and comprehensive approach to the structural characterization of this compound and its derivatives. rsc.org

Applications in Advanced Organic Synthesis

2-(Methoxycarbonyl)pyridine 1-oxide as a Versatile Synthon for Functionalized Pyridines

Pyridine (B92270) N-oxides, including this compound, are highly useful synthetic intermediates. semanticscholar.orgresearchgate.net Their reactivity towards both electrophiles and nucleophiles is significantly enhanced compared to the parent pyridines, making them ideal starting materials for the synthesis of a wide array of substituted pyridines. semanticscholar.orgresearchgate.net The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, facilitating various transformations such as alkenylation, alkynylation, alkylation, arylation, amination, and cyanation. semanticscholar.orgresearchgate.net Following functionalization, the N-oxide group can be readily removed through deoxygenation, yielding the desired substituted pyridine. semanticscholar.orgresearchgate.net For instance, palladium-catalyzed alkenylation of pyridine N-oxides provides access to 2-alkenylpyridines after a subsequent deoxygenation step. semanticscholar.orgresearchgate.net Similarly, direct arylation of pyridine N-oxides with aryl halides or aryl triflates, followed by reduction, is a common strategy to produce 2-arylpyridines. semanticscholar.orgnih.gov Amination reactions, converting pyridine N-oxides to 2-aminopyridines, can be achieved using various reagents and protocols. semanticscholar.orgnih.govumich.edu

Role as Catalytic Ligand Precursors or Organocatalysts

Pyridine N-oxides, and by extension their derivatives like this compound, have gained increasing attention as organocatalysts and as precursors for chiral ligands in asymmetric synthesis. nih.govresearchgate.net The polarized N-O bond makes them effective Lewis bases, capable of activating Lewis acidic species. nih.govresearchgate.net This property is particularly exploited in reactions such as the asymmetric allylation of aldehydes with allyltrichlorosilanes. nih.govorganic-chemistry.org Chiral pyridine N-oxides can act as powerful electron-pair donors, creating a suitable electronic environment in the transition state to control stereoselectivity. nih.gov The development of new chiral pyridine N-oxide catalysts is an active area of research, with applications in various enantioselective transformations. nih.govnih.govresearchgate.netrsc.orgresearchgate.net For example, new terpene-derived pyridine N-oxides have been shown to be effective catalysts for the allylation of aromatic aldehydes. organic-chemistry.org Furthermore, pyridine N-oxide functionalities can be incorporated into more complex ligand scaffolds, such as Schiff bases or dipyridylpyrroles, to create new transition metal complexes with catalytic applications, for instance, in Michael addition reactions. digitellinc.comrsc.org

Enabling C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical approach for the synthesis and modification of organic molecules, and pyridine N-oxides have emerged as key substrates in this field. rsc.orgnih.gov The N-oxide group can act as a directing group, facilitating the selective functionalization of C-H bonds at specific positions of the pyridine ring, which is otherwise challenging due to the inherent electronic properties of pyridine. rsc.orgbeilstein-journals.org

Direct C-H Arylation

The direct arylation of pyridine N-oxides is a well-established method for the synthesis of 2-arylpyridines. semanticscholar.orgnih.gov This transformation is typically catalyzed by palladium complexes. nih.govnih.gov Mechanistic studies have revealed that the reaction can proceed through a cooperative catalytic system involving two distinct palladium centers. nih.govnih.gov One palladium center is proposed to activate the C-H bond of the pyridine N-oxide, while a second palladium species facilitates the C-C bond formation. nih.govnih.gov More recently, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has been developed, offering an alternative and cost-effective one-pot synthesis of 2-arylpyridines. rsc.org

C-H Functionalization for Urea Synthesis

A novel and green approach for the synthesis of pyridine-2-yl substituted ureas involves the C-H functionalization of pyridine N-oxides. rsc.orgrsc.org This method utilizes a solvent- and halide-free reaction between pyridine N-oxides and dialkylcyanamides. rsc.orgrsc.org The reaction is believed to proceed via acid-catalyzed activation of the cyanamide, followed by nucleophilic attack of the pyridine N-oxide. rsc.orgrsc.org This methodology is applicable to a wide range of pyridine N-oxides, including those with electron-donating and electron-withdrawing groups, providing good to high yields of the corresponding ureas. rsc.org The resulting ureas can be further modified, for example, through reactions involving other functional groups present on the pyridine ring. rsc.org

Utility in Green Chemistry Methodologies

The use of this compound and related pyridine N-oxides aligns with the principles of green chemistry by enabling more efficient and environmentally benign synthetic routes.

One notable example is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas mentioned previously. rsc.orgrsc.org This atom-economical reaction avoids the use of hazardous solvents and reagents, minimizing waste generation. rsc.orgrsc.org

Furthermore, the development of continuous flow microreactors has provided a greener and more efficient method for the N-oxidation of pyridines. organic-chemistry.org Using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide as the oxidant, various pyridine N-oxides can be produced in very high yields with significantly reduced reaction times compared to traditional batch processes. organic-chemistry.org This continuous flow system offers enhanced safety, scalability, and catalyst recyclability, making it a promising technology for industrial applications. organic-chemistry.org The photochemical perfluoroalkylation of heteroarenes using pyridine N-oxides in a continuous flow reactor has also been demonstrated on a kilogram scale, highlighting the potential for these methodologies in large-scale synthesis. nih.gov

Design of Chiral Pyridine N-Oxides for Asymmetric Synthesis

The design and synthesis of chiral pyridine N-oxides are of significant interest for their application as organocatalysts in asymmetric transformations. nih.govnih.govrsc.org The introduction of chirality into the pyridine N-oxide scaffold allows for the enantioselective control of chemical reactions. nih.gov

Various strategies have been employed to create chiral pyridine N-oxides. These include the use of chiral backbones, such as those derived from terpenes or binaphthyl systems, to create axially chiral or helically chiral catalysts. nih.govnih.govresearchgate.net For instance, helical chiral pyridine N-oxides have been successfully applied as catalysts in the enantioselective ring-opening of meso-epoxides. researchgate.net

Another approach involves the incorporation of chiral moieties, such as oxazolines, into the pyridine N-oxide structure. rsc.orgmdpi.com These chiral pyridine-oxazoline N-oxides have shown promise as ligands in asymmetric catalysis. The modular nature of these ligands allows for facile tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity. nih.gov The development of new chiral pyridine-derived ligands continues to be an active area of research, with the goal of creating broadly applicable and highly effective catalysts for a wide range of asymmetric reactions. nih.gov

Interactive Data Tables

Table 1: Applications of this compound in C-H Functionalization

Reaction Type Catalyst/Reagent Product Type Key Features References
Direct C-H ArylationPalladium complexes2-ArylpyridinesCooperative catalysis, high selectivity for C-2 position. nih.gov, nih.gov
Direct C-H ArylationCopper/Arylboronic esters2-ArylpyridinesInexpensive catalyst, one-pot synthesis. rsc.org
C-H Functionalization for Urea SynthesisDialkylcyanamides/Acid catalystPyridine-2-yl substituted ureasSolvent- and halide-free, atom-economical, broad substrate scope. rsc.org, rsc.org

Table 2: Green Chemistry Approaches Involving Pyridine N-Oxides

Methodology Catalyst/System Transformation Advantages References
Solvent-free Urea SynthesisDialkylcyanamidesC-H functionalizationAtom-economical, reduced waste. rsc.org, rsc.org
Continuous Flow N-OxidationTS-1/H2O2 in microreactorPyridine to Pyridine N-oxideHigh yield, short reaction time, enhanced safety, scalable. organic-chemistry.org
Photochemical PerfluoroalkylationRu(bpy)3Cl2 in flow reactorC-H perfluoroalkylationScalable to kilogram quantities, utilizes visible light. nih.gov

Advanced Analytical Research Techniques for Pyridine N Oxide Characterization

Spectroscopic Methodologies for Structural and Electronic Insights

Spectroscopy is a cornerstone in the analysis of 2-(Methoxycarbonyl)pyridine 1-oxide, offering a multi-faceted view of its molecular architecture and electronic behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Regioselectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. nih.gov For pyridine (B92270) N-oxides, including the 2-methoxycarbonyl derivative, ¹H and ¹³C NMR provide fundamental information about the chemical environment of each atom. For instance, in a study of pyridine N-oxide derivatives, the ¹H NMR spectrum in CDCl₃ showed aromatic protons in the range of δ 7.35-8.27 ppm, while the ¹³C NMR displayed signals at δ 125.3, 125.5, and 138.5 ppm. rsc.org The introduction of a methoxycarbonyl group at the 2-position would further shift these signals, providing clear evidence of its substitution pattern.

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. These methods are crucial for studying reaction mechanisms and determining the regioselectivity of reactions involving this compound. For example, in a study on the visible light-induced deoxygenation and hydroxymethylation of pyridine N-oxides, ¹H NMR spectroscopy was instrumental in monitoring the reaction progress and identifying the products. acs.org The changes in chemical shifts of the pyridine ring protons upon reaction provided direct evidence for the transformation and the position of the new functional group. acs.org

Furthermore, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom, which is central to the chemistry of pyridine N-oxides. The chemical shift of the ¹⁵N nucleus is sensitive to substituent effects and can be used to probe the electronic nature of the N-oxide bond. ipb.ptresearchgate.net For instance, the ¹⁵N chemical shift of the pyridine ring nitrogen in pyridine N-oxide is reported to be -86.8 ppm in neat form. researchgate.net The presence of the electron-withdrawing methoxycarbonyl group at the 2-position would be expected to influence this chemical shift significantly.

¹H and ¹³C NMR Data for Select Pyridine N-Oxide Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Pyridine N-OxideCDCl₃7.35-7.37 (3H, m), 8.25-8.27 (2H, m)125.3, 125.5, 138.5 rsc.org
2-Methylpyridine (B31789) N-OxideCDCl₃2.53 (3H, s), 7.20-7.32 (3H, m), 8.29-8.30 (1H, d, J = 5.5 Hz)17.3, 123.2, 125.5, 126.1, 138.8, 148.5 rsc.org
2-Chloropyridine N-OxideCDCl₃7.28-7.32 (2H, m), 7.55-7.58 (1H, m), 8.40-8.41 (1H, m)123.8, 126.0, 126.9, 140.3, 141.5 rsc.org
2-Carboxypyridine N-OxideDMSO7.88-7.95 (2H, m), 8.30-8.32 (1H, dd, J=2.5 Hz, 7.5 Hz), 8.73-8.74 (1H, m)128.6, 130.1, 132.8, 135.9, 139.0, 160.9 rsc.org

Mass Spectrometry Techniques for Isomer Differentiation and Mechanism Probing

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and for probing its fragmentation patterns, which can aid in structural elucidation and isomer differentiation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

In the context of pyridine N-oxides, MS can be used to differentiate between isomers by analyzing their characteristic fragmentation pathways. mcmaster.ca For instance, the loss of the oxygen atom from the N-oxide is a common fragmentation pathway observed in the mass spectra of these compounds. researchgate.net The fragmentation pattern of this compound would likely involve the loss of the methoxy (B1213986) group, the carbonyl group, and the N-oxide oxygen, providing a unique fingerprint for its identification.

Furthermore, advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed to probe reaction mechanisms. By isolating a specific ion and inducing its fragmentation, one can gain insights into the connectivity of the atoms and the stability of different fragments. This information is particularly valuable for studying the intermediates and products of reactions involving this compound.

Spectroscopic Techniques (UV-Vis, IR) for Electronic and Vibrational Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic and vibrational properties of this compound.

UV-Vis spectroscopy probes the electronic transitions within the molecule. Pyridine N-oxide itself exhibits strong π-π* transition bands in its UV spectrum. sapub.orgarkat-usa.org The position and intensity of these bands are sensitive to the presence of substituents on the pyridine ring. The methoxycarbonyl group, being an electron-withdrawing group, is expected to cause a shift in the absorption maxima of this compound compared to the parent pyridine N-oxide. Studies on pyridine-N-oxide have identified π-π* transition bands around 283 nm and 251 nm in cyclohexane. sapub.org

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-O stretching vibration, the C=O stretching vibration of the ester group, and the various C-H and C-N stretching and bending vibrations of the pyridine ring. The N-O stretching band in pyridine N-oxide is typically observed around 1265 cm⁻¹ in carbon disulfide solution. sapub.org The position of this band can be influenced by the electronic effects of the substituent at the 2-position.

Spectroscopic Data for Pyridine N-Oxide
TechniqueSolventAbsorptionAssignmentReference
IRCarbon Disulfide1265 cm⁻¹N-O stretch sapub.org
UV-VisCyclohexane283 nm (log ε = 4.11)π-π* transition sapub.org
UV-VisCyclohexane251 nm (log ε = 3.30)π-π* transition sapub.org

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization involves chemically modifying a molecule to enhance its detectability or to facilitate its analysis by a particular technique. For pyridine N-oxides, derivatization can be employed to improve their chromatographic behavior or to introduce a specific label for detection.

One common derivatization strategy is the reaction of the N-oxide oxygen with an electrophile, followed by nucleophilic attack on the pyridine ring. scripps.edu While this is often used for synthetic purposes, the resulting products can be more amenable to certain analytical techniques. For example, the formation of a derivative with a bulky group could improve its separation by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Another approach involves the formation of metal complexes. Pyridine N-oxides are known to act as ligands, coordinating to metal ions through the oxygen atom. nih.gov The formation of a specific metal complex with this compound could be used for its selective extraction or for its detection by techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS), if the metal is chosen appropriately.

Crystallographic Analysis of Pyridine N-Oxide Derivatives

The crystal structures of numerous pyridine N-oxide derivatives have been reported, revealing important details about their molecular geometry and intermolecular interactions. researchgate.net For example, the N-O bond distance in pyridine N-oxide has been determined to be approximately 1.29 Å by gas-phase electron diffraction. sapub.org Crystallographic analysis of this compound would confirm this and other structural parameters, and would also reveal the conformation of the methoxycarbonyl group relative to the pyridine ring.

Furthermore, crystallographic data can shed light on the intermolecular forces that govern the packing of the molecules in the crystal lattice, such as hydrogen bonding and π-π stacking interactions. researchgate.net These interactions can influence the physical properties of the compound, such as its melting point and solubility.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 2-(Methoxycarbonyl)pyridine 1-oxide and its parent compounds, pyridine (B92270) N-oxides. Traditional oxidation methods often rely on peroxy acids, but greener alternatives are being explored. wikipedia.org The use of catalysts like methyltrioxorhenium (MTO) with hydrogen peroxide offers a more efficient route. arkat-usa.org

Key areas for future development include:

Catalytic C-H Activation: Direct C-H activation of the pyridine ring followed by oxidation represents a highly atom-economical approach that avoids pre-functionalization steps.

Photoredox Catalysis: Visible-light-induced synthesis offers a mild and sustainable alternative to traditional thermal methods. Recent studies have shown the potential of photoredox catalysis for the deoxygenation and functionalization of pyridine N-oxides, which could be adapted for their synthesis. acs.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for oxidation reactions, which are often exothermic.

Exploration of Undiscovered Reactivity Modes

While the reactivity of pyridine N-oxides is well-established in promoting nucleophilic and electrophilic substitutions, there is still much to be explored. semanticscholar.orgscripps.edu Future research is expected to uncover novel reaction pathways for this compound.

Potential areas of investigation include:

bldpharm.combldpharm.com Sigmatropic Rearrangements: While the Boekelheide reaction involves a bldpharm.combldpharm.com sigmatropic rearrangement for 2-methylpyridine (B31789) N-oxides, exploring similar rearrangements with the methoxycarbonyl group could lead to new synthetic transformations. stackexchange.com

Radical Reactions: The N-O bond can participate in radical reactions, a facet of its chemistry that is not yet fully exploited. scripps.edu Photoredox catalysis, in particular, could unlock new radical-mediated functionalizations at various positions of the pyridine ring. acs.org

Cycloaddition Reactions: Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions. Investigating the cycloaddition behavior of this compound with a variety of dipolarophiles could provide access to novel heterocyclic scaffolds. arkat-usa.org

Integration with Emerging Catalysis Technologies

The unique properties of the N-oxide group make this compound a promising candidate for use in modern catalysis.

Future applications in catalysis may include:

Directing Group in C-H Functionalization: The N-oxide moiety can act as a directing group, guiding transition metal catalysts to specific C-H bonds for functionalization. semanticscholar.org This has been demonstrated in palladium-catalyzed arylations and alkenylations. researchgate.net

Ligand Development: The oxygen atom of the N-oxide can coordinate to metal centers, making it a potential component of novel ligands for a variety of catalytic transformations.

Organocatalysis: The supernucleophilicity of pyridine N-oxides suggests their potential as powerful organocatalysts for acyl transfer and other reactions. researchgate.net

Photoredox Catalysis: As mentioned, pyridine N-oxides can be activated by visible light in the presence of a photocatalyst, opening up new avenues for their use in photoredox-mediated transformations. acs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. Future research will undoubtedly leverage advanced computational modeling to gain deeper insights into the behavior of this compound.

Specific areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other ab initio methods can be used to model reaction pathways, calculate activation barriers, and understand the role of catalysts and substituents in determining the outcome of reactions involving this compound. researchgate.netnih.gov

Prediction of Spectroscopic Properties: Computational methods can accurately predict NMR, IR, and other spectroscopic data, aiding in the characterization of new compounds and reaction intermediates.

Rational Design of Catalysts and Reagents: By modeling the interactions between this compound and various reagents or catalysts, researchers can rationally design new and more effective chemical transformations.

Expanding Applications in Complex Molecule Synthesis

Pyridine N-oxides are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgsemanticscholar.org The functional handles on this compound make it a particularly useful building block.

Future research in this area will likely focus on:

Total Synthesis of Natural Products: The pyridine N-oxide moiety can be used to introduce functionality and then be readily removed or transformed, making it a strategic element in the total synthesis of complex natural products containing the pyridine scaffold.

Medicinal Chemistry: The 2-aminopyridine (B139424) scaffold is a common pharmacophore in drug discovery. nih.gov Developing new methods to convert this compound into a variety of substituted 2-aminopyridines is an active area of research.

Materials Science: The pyridine ring is a component of many functional materials, such as polymers and dyes. The reactivity of this compound could be harnessed to create novel materials with tailored electronic and optical properties.

Innovation in Analytical Methodologies for Characterization and Monitoring

As new reactions and applications for this compound are developed, so too will the need for advanced analytical techniques for its characterization and for monitoring its reactions in real-time.

Future innovations may include:

Q & A

Q. What are the established synthetic routes for 2-(methoxycarbonyl)pyridine 1-oxide, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves oxidation of its pyridine precursor. A validated method uses 4-(methoxycarbonyl)pyridine with methyltrioxorhenium (MeReO3, 0.5 mol%) as a catalyst and 30% aqueous H₂O₂ (2.1 equiv.) in dichloromethane at 20°C for 16.5 hours . Key optimization steps include:

  • Catalyst loading : Adjusting MeReO3 concentration to balance cost and yield.
  • Solvent choice : Polar aprotic solvents like CH₂Cl₂ enhance solubility and reaction homogeneity.
  • Oxidant stoichiometry : Excess H₂O₂ ensures complete oxidation but requires careful quenching to avoid side reactions.
    Purification via column chromatography (dry loading, n-pentane:EtOAc = 5:1) yields a pure product.

Q. What analytical techniques are critical for structural confirmation of this compound?

Structural validation requires multi-modal characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For example, pyridine N-oxide protons typically resonate at δ 8.2–8.3 ppm in CDCl₃ .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M]+^+ at m/z 163.0240 for related N-oxide derivatives) .
  • Infrared (IR) spectroscopy : Peaks near 1172 cm1^{-1} and 1111 cm1^{-1} indicate C=O and N-O stretches, respectively .
  • Chromatography : HPLC purity assessments (>95% GC) ensure sample integrity .

Q. What are the primary reaction pathways for this compound in organic synthesis?

This compound participates in:

  • Nucleophilic substitution : The electron-deficient N-oxide ring facilitates attack at the 2- or 4-positions by amines or thiols .
  • Coordination chemistry : The N-oxide group acts as a Lewis base, forming complexes with transition metals (e.g., Re, Cu) for catalytic applications .
  • Functional group transformations : Hydrolysis of the methoxycarbonyl group under acidic conditions yields carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for pyridine N-oxide derivatives?

Discrepancies often arise from solvent effects, substituent electronic profiles, or competing mechanistic pathways. For example:

  • Solvent polarity : Polar solvents stabilize charge-separated intermediates in nucleophilic substitutions, altering regioselectivity .
  • Substituent effects : Electron-withdrawing groups (e.g., methoxycarbonyl) deactivate the ring, reducing electrophilicity compared to unsubstituted N-oxide .
  • Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to distinguish between radical vs. polar pathways in oxidation reactions .

Q. What experimental variables influence the stability of this compound under storage or reaction conditions?

Key factors include:

  • Light and temperature : Pyridine N-oxides are prone to photodegradation; store in amber vials at -20°C.
  • Moisture : Hydrolytic cleavage of the methoxycarbonyl group occurs in aqueous media; use anhydrous conditions for long-term stability .
  • Oxidative/reductive environments : Avoid strong reducing agents (e.g., LiAlH₄) to prevent N-oxide reduction to pyridine .

Q. How is this compound utilized in transition metal-catalyzed reactions?

The N-oxide moiety serves as a directing group or ligand:

  • C–H activation : In electrochemical annulations, it directs regioselective coupling with allenes or aryl halides .
  • Ligand design : Its lone pairs coordinate to metals like Cu or Pd, stabilizing reactive intermediates in cross-coupling reactions .
  • Catalytic cycles : Mechanistic studies (e.g., EPR spectroscopy) can probe metal-N-oxide interactions during catalysis .

Q. What methodologies assess the chelation potential of this compound in biological or catalytic systems?

  • Titration calorimetry (ITC) : Quantifies binding constants (Kd) for metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) .
  • X-ray crystallography : Resolves metal-ligand coordination geometries in synthesized complexes .
  • Spectrophotometry : UV-Vis shifts (e.g., ligand-to-metal charge transfer bands) indicate complex formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.